tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZKEHPKDIJIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the bromination of a piperidine derivative followed by the introduction of the tert-butyl and hydroxymethyl groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Piperidine Derivatives
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- Substituents : Fluorine at C4, hydroxymethyl at C4.
- Synthesis : Prepared via alkylation of intermediate 18 (54% yield) in the synthesis of AMP-activated protein kinase activators .
- Key Differences : The presence of fluorine (vs. bromine) reduces steric bulk and alters electronic properties, making it more suitable for applications requiring mild reactivity.
trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate
- Substituents : Bromine at C4, hydroxyl at C3 (vs. hydroxymethyl in the target compound).
- Molecular Weight : 280.16 g/mol (CAS: 936250-36-1) .
- Key Differences : The hydroxyl group at C3 lacks the hydroxymethyl’s primary alcohol functionality, limiting its use in esterification or etherification reactions.
Hydroxymethyl/Hydroxy-Substituted Piperidines
tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- Substituents : Hydroxy and hydroxymethyl groups at C4.
- Physicochemical Properties :
- Key Differences : The dual hydroxy groups at C4 increase polarity, enhancing solubility in polar solvents but complicating lipophilic interactions in drug design.
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Aromatic/Aliphatic-Substituted Piperidines
(±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate
- Substituents : 4-Fluorostyryl group at C3.
- Synthesis Yield : 56% (yellow oil).
- Applications : Styryl groups enable π-π stacking interactions, useful in designing CNS-targeting molecules .
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
Data Tables
Table 1: Physicochemical Comparison
*Calculated from molecular formula C11H20BrNO3.
Research Findings and Challenges
- Reactivity : The bromine atom in the target compound enables Suzuki-Miyaura couplings, while the hydroxymethyl group allows for oxidation to carboxylic acids or esterification.
- Synthetic Challenges : Steric hindrance from the Boc group and bromine may complicate nucleophilic substitutions, necessitating optimized conditions (e.g., Pd catalysis) .
Biological Activity
tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has gained attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxymethyl group, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H16BrNO3
- Molecular Weight : 276.15 g/mol
- CAS Number : 188869-05-8
| Property | Value |
|---|---|
| Log P (octanol-water) | 1.61 |
| Solubility | Soluble in DMSO |
| Boiling Point | Not available |
| Melting Point | Not available |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is a blood-brain barrier (BBB) permeant, which is crucial for central nervous system (CNS) applications. It is not a substrate for P-glycoprotein (P-gp), suggesting it may have favorable absorption characteristics in the CNS .
The compound has been investigated for its inhibitory effects on various biological targets. Notably, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways and as a modulator of neurotransmitter systems.
Case Study 1: Antiparasitic Activity
In a study focusing on piperidine derivatives, compounds similar to this compound exhibited significant inhibitory activity against T. brucei in vitro, with IC50 values around 0.1 μM. These findings support the potential use of this compound in treating parasitic infections .
Case Study 2: CNS Penetration
Research has indicated that compounds with similar structures can effectively penetrate the BBB. The ability of this compound to cross this barrier opens avenues for its application in neurological disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the piperidine ring and substituents significantly affect biological activity. For instance, the presence of the bromine atom at position four enhances lipophilicity and potentially increases receptor binding affinity .
Q & A
Q. What statistical methods are used to optimize reaction yields in large-scale syntheses?
Q. How are byproducts characterized during scale-up, and what steps mitigate their formation?
- Methodology : Isolate byproducts via preparative HPLC and characterize using NMR/HRMS. Trace impurities (e.g., dehydrobrominated derivatives) suggest oxidative side reactions. Mitigate via inert atmosphere (N₂/Ar) and radical scavengers .
Mechanistic & Comparative Studies
Q. How does the hydroxymethyl group’s conformation affect the compound’s solubility and membrane permeability?
- Methodology : Perform logP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA). Compare with analogs lacking the hydroxymethyl group. Molecular dynamics simulations reveal hydration patterns .
Q. What comparative studies exist between this compound and fluorinated analogs in CNS drug discovery?
- Methodology : Fluorinated analogs (e.g., 3-fluoro derivatives) are tested for blood-brain barrier penetration (MDCK-MDR1 assays). Structural comparisons via X-ray crystallography highlight fluorine’s impact on binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
